molecular formula C24H24FN9O3 B12389588 4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide

4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide

Cat. No.: B12389588
M. Wt: 508.5 g/mol
InChI Key: RVSZIUKIBYCERM-HPRDVNIFSA-N
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Description

4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide is a complex organic compound that features a pyridazine core with multiple substituents, including fluoropyrimidine and methoxypyridine groups

Preparation Methods

The synthesis of 4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyridazine core, followed by the introduction of the fluoropyrimidine and methoxypyridine groups through nucleophilic substitution reactions. Industrial production methods may involve the use of automated synthesizers and high-throughput screening to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of hydroxyl groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the fluoropyrimidine group. Common reagents include sodium hydride and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Scientific Research Applications

4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine group is known to interfere with nucleic acid synthesis, making it a potential candidate for anticancer therapies. The methoxypyridine and pyridazine groups may contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar compounds include other fluoropyrimidine derivatives, such as:

    5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.

    Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.

    Tegafur: Another prodrug of 5-fluorouracil with similar applications.

    Doxifluridine: A fluoropyrimidine derivative used in chemotherapy.

Compared to these compounds, 4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide offers unique structural features that may enhance its specificity and efficacy in certain applications.

Properties

Molecular Formula

C24H24FN9O3

Molecular Weight

508.5 g/mol

IUPAC Name

4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide

InChI

InChI=1S/C24H24FN9O3/c1-24(2,36)13-5-6-17(28-10-13)32-18-9-16(19(34-33-18)23(35)26-3)31-22-20(37-4)15(7-8-27-22)21-29-11-14(25)12-30-21/h5-12,36H,1-4H3,(H,26,35)(H2,27,28,31,32,33)/i3D3

InChI Key

RVSZIUKIBYCERM-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=NC=CC(=C2OC)C3=NC=C(C=N3)F)NC4=NC=C(C=C4)C(C)(C)O

Canonical SMILES

CC(C)(C1=CN=C(C=C1)NC2=NN=C(C(=C2)NC3=NC=CC(=C3OC)C4=NC=C(C=N4)F)C(=O)NC)O

Origin of Product

United States

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